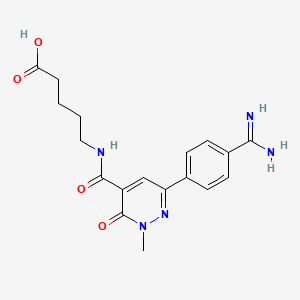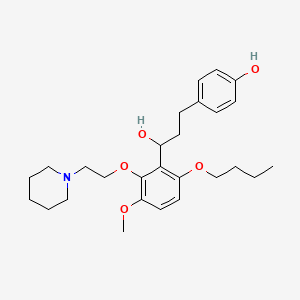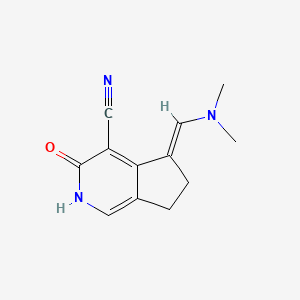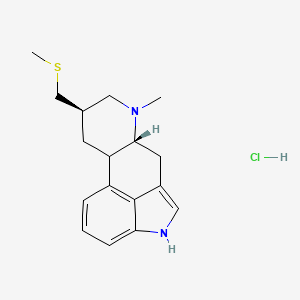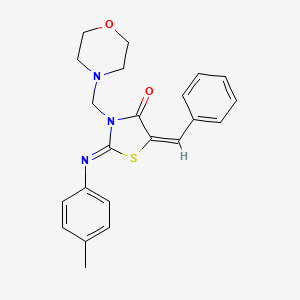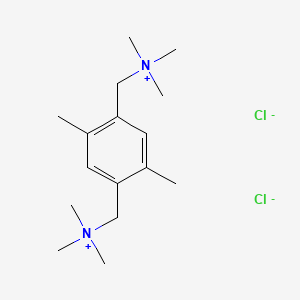
N,N,N,N',N',N',2,5-Octamethyl-1,4-benzenedimethanaminium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride is a quaternary ammonium compound It is characterized by the presence of multiple methyl groups attached to the nitrogen atoms and the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride typically involves the quaternization of a suitable precursor. One common method is the reaction of 2,5-dimethyl-1,4-benzenedimethanol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.
化学反応の分析
Types of Reactions
N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Tertiary amines.
Substitution: Halogenated derivatives of the compound.
科学的研究の応用
N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Employed in the formulation of disinfectants and sanitizers.
作用機序
The mechanism of action of N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride involves its interaction with cell membranes. The compound can disrupt the lipid bilayer, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane proteins and phospholipids, and the pathways involved are related to membrane integrity and permeability.
類似化合物との比較
Similar Compounds
- N,N,N,N’,N’,N’,2,5-Hexamethyl-1,4-benzenedimethanaminium dichloride
- N,N,N,N’,N’,N’,2,5-Decamethyl-1,4-benzenedimethanaminium dichloride
Uniqueness
N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specialized applications.
特性
CAS番号 |
122413-76-7 |
|---|---|
分子式 |
C16H30Cl2N2 |
分子量 |
321.3 g/mol |
IUPAC名 |
[2,5-dimethyl-4-[(trimethylazaniumyl)methyl]phenyl]methyl-trimethylazanium;dichloride |
InChI |
InChI=1S/C16H30N2.2ClH/c1-13-9-16(12-18(6,7)8)14(2)10-15(13)11-17(3,4)5;;/h9-10H,11-12H2,1-8H3;2*1H/q+2;;/p-2 |
InChIキー |
NNJSUYMCGHAQKA-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=C(C=C1C[N+](C)(C)C)C)C[N+](C)(C)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


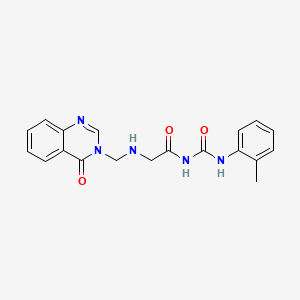
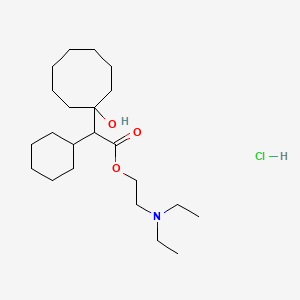
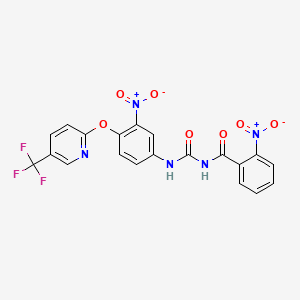
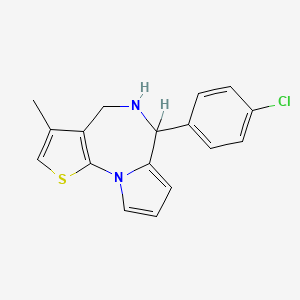
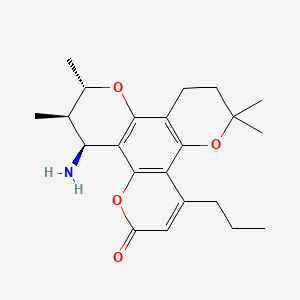
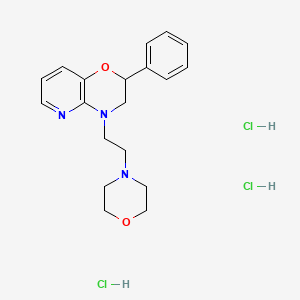
![3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12745643.png)
